biological activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives
biological activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives
An In-Depth Technical Guide to the Biological Activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives
Abstract
The 4,5-dihydro-3(2H)-pyridazinone ring system represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of pharmacological activities. This technical guide focuses on a specific, synthetically accessible subclass: 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives. The strategic incorporation of a 4-fluorophenyl moiety at the 6-position often enhances metabolic stability and modulates electronic properties, influencing biological potency and selectivity. This document synthesizes current research to provide an in-depth analysis of the primary biological activities associated with this structural class, including potent cardiotonic, anti-inflammatory, and antimicrobial effects. We will explore the underlying mechanisms of action, primarily centered on the inhibition of key enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COX), and delineate the structure-activity relationships (SAR) that govern therapeutic efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview supported by detailed experimental protocols and mechanistic diagrams to facilitate further investigation and optimization of this promising chemical series.
The Pyridazinone Scaffold: A Versatile Core in Drug Discovery
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyridazinone nucleus is a recurring motif in a multitude of biologically active agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including antihypertensive, analgesic, anticonvulsant, anticancer, and antiplatelet activities.[3][4] The 4,5-dihydro-3(2H)-pyridazinone core, in particular, offers a synthetically tractable framework that can be readily functionalized at several positions to fine-tune its interaction with biological targets.[1]
The substitution at the C6 position with an aryl group is a critical determinant of activity. The 6-(4-Fluorophenyl) substitution is of particular interest; the fluorine atom serves as a bioisostere of hydrogen but introduces significant changes in molecular properties. It can block metabolic oxidation at the para-position of the phenyl ring, thereby improving pharmacokinetic profiles, and its high electronegativity can lead to favorable electrostatic interactions with enzyme active sites.
Caption: Core chemical structure of the title compound.
Cardiotonic and Vasodilatory Activities
Derivatives of 6-aryl-4,5-dihydro-3(2H)-pyridazinone are well-documented as potent cardiotonic agents, making them valuable leads in the treatment of congestive heart failure.[3][5] Compounds in this class have demonstrated positive inotropic (increasing the force of heart contraction) and vasodilatory effects, often with a favorable safety profile compared to other agents.[6][7]
Mechanism of Action: Phosphodiesterase III (PDE-III) Inhibition
The primary mechanism underlying the cardiotonic and vasodilatory effects of these compounds is the selective inhibition of phosphodiesterase III (PDE-III), an enzyme highly expressed in cardiac and smooth muscle.[7][8][9] PDE-III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE-III, these pyridazinone derivatives prevent the breakdown of cAMP, leading to its accumulation within the cell.[8][10]
In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, respectively, leading to a stronger force of contraction. In vascular smooth muscle cells, increased cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light-chain kinase (MLCK), resulting in vasodilation and reduced blood pressure.[9]
Caption: Mechanism of cardiotonic action via PDE-III inhibition.
Structure-Activity Relationship (SAR) Insights
-
C6-Aryl Group: The nature of the aryl substituent at the 6-position is crucial. The presence of an electron-withdrawing group like fluorine on the phenyl ring can enhance potency.
-
C5-Substitution: Introduction of a small alkyl group, such as methyl, at the 5-position has been shown to produce some of the most potent compounds in the series.[7]
-
N2-Substitution: The substituent on the pyridazinone nitrogen can modulate activity and selectivity.
Data Summary: Cardiotonic Potency
The following table summarizes the vasodilatory activity of representative pyridazinone derivatives compared to the standard drug, hydralazine.
| Compound | Description | Vasorelaxant Activity (EC50) | Reference |
| Acid (16) | 6-phenylpyridazin-3(2H)-one derivative | 0.339 µM | [6] |
| Ester (17) | Ester analog of compound 16 | 1.225 µM | [6] |
| Hydrazide (18) | 4-methoxyphenyl hydrazide derivative | 1.204 µM | [6] |
| Hydralazine | Standard Vasodilator Drug | 18.210 µM | [6] |
Experimental Protocol: Ex Vivo Cardiotonic Activity Assessment (Isolated Perfused Heart)
This protocol is based on methodologies described for assessing the cardiotonic effects of novel pyridazinone compounds.[5][11]
-
Animal Preparation: A toad or rat is humanely euthanized in accordance with institutional animal care guidelines.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff or Straub's perfusion apparatus cannula via the aorta.
-
Perfusion: The heart is perfused with an oxygenated (95% O₂, 5% CO₂) physiological salt solution (e.g., Ringer's or Krebs-Henseleit solution) maintained at 37°C.
-
Equilibration: The preparation is allowed to equilibrate for 20-30 minutes until a stable heart rate and contractile force are achieved.
-
Data Recording: A force transducer connected to the apex of the ventricle records isometric contractions, and heart rate is monitored.
-
Drug Administration: The test compound, dissolved in a suitable vehicle (e.g., DMSO, then diluted in perfusate), is administered into the perfusion line at increasing concentrations.
-
Control: A vehicle control is administered to ensure the solvent has no effect. A positive control, such as the known cardiotonic agent levosimendan, is used for comparison.[5]
-
Analysis: The percentage change in contractile force and heart rate from baseline is calculated for each concentration to generate a dose-response curve and determine the EC₅₀ value.
Anti-inflammatory Activity
The pyridazinone core has emerged as a premier structure for developing novel anti-inflammatory agents, often exhibiting reduced gastrointestinal side effects, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs).[12][13][14]
Mechanism of Action: Dual Inhibition of COX-2 and PDE4
The anti-inflammatory effects of 6-aryl-pyridazinone derivatives are often attributed to a dual mechanism involving the inhibition of both cyclooxygenase-2 (COX-2) and phosphodiesterase type 4 (PDE4).[15][16]
-
COX-2 Inhibition: Inflammation is characterized by the increased production of prostaglandins, which is catalyzed by cyclooxygenase enzymes. While COX-1 is constitutively expressed and plays a role in gastric protection and renal function, COX-2 is induced at sites of inflammation.[15] Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with an improved safety profile. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[8][15]
-
PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including macrophages, neutrophils, and T-cells.[16] Similar to the mechanism in cardiac cells, PDE4 inhibition elevates intracellular cAMP. In immune cells, this increase in cAMP suppresses the inflammatory response by inhibiting the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while promoting the release of anti-inflammatory cytokines.[15][16]
Caption: Dual anti-inflammatory mechanisms of pyridazinone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[4][15]
-
Animal Grouping: Male Wistar or Sprague-Dawley rats (150-200g) are divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test compound groups at various doses.
-
Compound Administration: The test compounds and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.
-
Inflammation Induction: A 0.1 mL injection of 1% w/v carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)_treated / (Vt - V₀)_control] * 100 where Vt is the paw volume at time 't'. The results allow for the determination of the compound's efficacy and duration of action.
Antimicrobial Activity
Various 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[17][18][19] This positions them as potential starting points for the development of new chemotherapeutic agents to combat infectious diseases.
Spectrum of Activity and SAR
The antimicrobial potency is highly dependent on the substitution pattern. Studies have shown that modifications to the N2 position of the pyridazinone ring, often with acetyl hydrazone moieties bearing different benzaldehyde or acetophenone substituents, can drastically alter the spectrum and potency of activity.[17] Some compounds exhibit broad-spectrum activity, while others are more effective against specific classes of organisms, such as Gram-negative bacteria or Candida species.[17][18]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table presents representative MIC values for pyridazinone derivatives against various microbial strains.
| Compound | A. baumannii (µg/mL) | S. maltophilia (µg/mL) | C. tropicalis (µg/mL) | Reference |
| Cmpd 5 | 31.25 | >125 | >125 | [17] |
| Cmpd 11 | 31.25 | >125 | 62.5 | [17] |
| Cmpd 1 | >125 | 125 | 62.5 | [17] |
| Cmpd 8 | >125 | 125 | 62.5 | [17] |
| Ampicillin | - | 125 | - | [17] |
| Fluconazole | - | - | 62.5 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Several controls are included on each plate:
-
Sterility Control: Broth only (no compound, no inoculum).
-
Growth Control: Broth with inoculum (no compound).
-
Positive Control: A standard antibiotic/antifungal drug (e.g., Amikacin, Fluconazole).[18]
-
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Synthesis Outline
The core 6-aryl-4,5-dihydro-3(2H)-pyridazinone structure is typically synthesized through a straightforward two-step process.
Sources
- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti‐inflammatory activity of pyridazinones: A review | Semantic Scholar [semanticscholar.org]
- 15. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 16. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 18. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
